molecular formula C10H21N B13037829 4,4-Diethylcyclohexan-1-amine CAS No. 59478-21-6

4,4-Diethylcyclohexan-1-amine

Cat. No.: B13037829
CAS No.: 59478-21-6
M. Wt: 155.28 g/mol
InChI Key: NAYGFGSBOKLOAY-UHFFFAOYSA-N
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Description

4,4-Diethylcyclohexan-1-amine (CAS No. 59478-21-6) is a cyclohexane derivative featuring two ethyl groups at the 4th position and a primary amine group at the 1st position. Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol. The compound is synthesized via alkylation of cyclohexanone followed by reductive amination . The ethyl groups confer significant steric bulk and lipophilicity, while the amine group enables nucleophilic reactivity and hydrogen-bonding interactions. These properties make it valuable in organic synthesis, drug development, and materials science .

Properties

CAS No.

59478-21-6

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4,4-diethylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-3-10(4-2)7-5-9(11)6-8-10/h9H,3-8,11H2,1-2H3

InChI Key

NAYGFGSBOKLOAY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products:

Scientific Research Applications

4,4-Diethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4,4-diethyl, 1-amine 155.28 High steric hindrance; drug development
4,4-Dimethylcyclohexan-1-amine 4,4-dimethyl, 1-amine ~127.23 (estimated) Lower lipophilicity; simpler synthesis
4,4-Diethylcyclohexan-1-ol 4,4-diethyl, 1-hydroxyl 156.27 Reduced nucleophilicity; solvent uses
4-Butylcyclohexan-1-amine 4-butyl, 1-amine 169.33 Enhanced hydrophobicity; CNS activity
1-Ethyl-4,4-difluorocyclohexan-1-amine 1-ethyl, 4,4-difluoro, 1-amine 191.24 Electronegative fluorine; halogen bonding
4-Ethyl-4-methylcyclohexan-1-amine 4-ethyl-4-methyl, 1-amine 141.25 Mixed alkyl groups; metabolic stability
N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine 4,4-dimethyl, 1-amine + ethoxyethyl 213.36 Ether functionality; solubility enhancer

Structural and Functional Differences

Alkyl Chain Length and Steric Effects Ethyl vs. Methyl Groups: Replacing ethyl with methyl (e.g., 4,4-Dimethylcyclohexan-1-amine) reduces steric bulk and lipophilicity, making the compound less effective in penetrating lipid membranes but easier to synthesize .

Functional Group Modifications Amine vs. Hydroxyl: The hydroxyl group in 4,4-Diethylcyclohexan-1-ol eliminates nucleophilic reactivity, limiting its utility in amide or imine formation. However, it may serve as a hydrogen-bond donor in solvent systems . Fluorine Substitution: The 4,4-difluoro derivative (1-Ethyl-4,4-difluorocyclohexan-1-amine) introduces electronegative fluorine atoms, enabling halogen bonding and altering electronic properties for targeted receptor interactions .

Mixed Alkyl Substituents

  • 4-Ethyl-4-methylcyclohexan-1-amine combines ethyl and methyl groups at the same carbon, creating unique steric effects that may improve metabolic stability compared to symmetrically substituted analogs .

Ether Functionality

  • The ethoxyethyl group in N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine enhances solubility in polar solvents, making it advantageous for formulations requiring improved bioavailability .

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